molecular formula C18H19N3O4 B2413935 N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034360-01-3

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2413935
CAS No.: 2034360-01-3
M. Wt: 341.367
InChI Key: FDXOHJHFBLLIIL-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a tetrahydrofuran-2-yl methoxy group and a carbamoylphenyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high temperature and pressure.

    Introduction of the Tetrahydrofuran-2-yl Methoxy Group: This step involves the reaction of the nicotinamide core with tetrahydrofuran-2-yl methanol in the presence of a strong base such as sodium hydride.

    Attachment of the Carbamoylphenyl Group: The final step includes the reaction of the intermediate product with 2-isocyanatobenzamide under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, resulting in different chemical and biological properties.

    N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)pyridine: Similar structure but with a pyridine core instead of nicotinamide.

Uniqueness

N-(2-carbamoylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c19-17(22)14-5-1-2-6-15(14)21-18(23)12-7-8-16(20-10-12)25-11-13-4-3-9-24-13/h1-2,5-8,10,13H,3-4,9,11H2,(H2,19,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXOHJHFBLLIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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